molecular formula C18H20N2S B14515326 N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine CAS No. 62663-12-1

N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine

Cat. No.: B14515326
CAS No.: 62663-12-1
M. Wt: 296.4 g/mol
InChI Key: VKFKOVDIILIWKJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine, with the CAS number 62663-12-1, is a synthetic organic compound with a molecular formula of C18H20N2S and a molecular weight of 296.43 g/mol . This molecule features a unique structure comprising an indole ring system, a phenyl group, and a dimethylaminoethyl chain connected via a sulfanyl (thioether) bridge. The indole scaffold is a prominent privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . Indole derivatives are extensively researched due to their wide range of pharmacological activities, which include antimicrobial, anticancer, and anti-tubercular properties . The specific incorporation of a sulfanyl group and a dimethylaminoethyl side chain in this compound may influence its electronic properties, lipophilicity, and potential for molecular interactions, making it a valuable intermediate for researchers in drug discovery and organic synthesis . This product is provided for research purposes as a chemical reference standard or building block for the synthesis of more complex molecules. It is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for detailed hazard information.

Properties

CAS No.

62663-12-1

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine

InChI

InChI=1S/C18H20N2S/c1-20(2)12-13-21-18-15-10-6-7-11-16(15)19-17(18)14-8-4-3-5-9-14/h3-11,19H,12-13H2,1-2H3

InChI Key

VKFKOVDIILIWKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indolization reaction remains the most direct route to 2-substituted indoles. By condensing phenylhydrazine with acetophenone derivatives under acidic conditions (e.g., HCl/EtOH or polyphosphoric acid), 2-phenylindole is obtained in yields exceeding 70%. Critical parameters include:

  • Temperature : 80–120°C
  • Acid Catalyst : ZnCl₂ or H₂SO₄
  • Reaction Time : 4–12 hours

Recent advancements employ microwave-assisted protocols to reduce reaction times to <2 hours while maintaining yields.

Cross-Coupling Strategies

For cases requiring substituted phenyl groups, Suzuki-Miyaura coupling proves effective. Brominated indoles (e.g., 2-bromoindole) react with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C. This method achieves >85% yield with excellent regiocontrol.

Sulfenylation at Indole C-3 Position

Introducing the sulfanyl (-S-) moiety at the indole’s 3-position demands precision to avoid competing reactions at N-1 or C-2. Three validated approaches emerge:

Iodine-Catalyzed Radical Sulfenylation

Adapted from ACS Omega, this method uses 1-aryltriazenes and CS₂ as sulfur donors. For the target compound, 2-phenylindole reacts with 2-(dimethylamino)ethanethiol (HS-CH₂CH₂-NMe₂) under iodine catalysis (10 mol%) in ethanol at 70°C. Key steps include:

  • Radical Generation : I₂ oxidizes the thiol to a sulfenyl iodide (R-S-I).
  • Electrophilic Attack : The indole’s nucleophilic C-3 attacks the electrophilic sulfur, forming the C-S bond.
  • Byproduct Mitigation : Excess Na₂S₂O₃ quenches residual iodine, simplifying purification.

Yield : 68–75%
Purity : >90% (HPLC)

Ullmann-Type C-S Coupling

A copper-catalyzed coupling between 3-bromo-2-phenylindole and HS-CH₂CH₂-NMe₂ achieves regioselective sulfenylation. Conditions:

  • Catalyst : CuI (20 mol%)
  • Ligand : 1,10-Phenanthroline
  • Base : K₂CO₃
  • Solvent : DMF, 110°C, 24 hours

Yield : 82%
Advantage : Tolerates electron-withdrawing substituents on the indole.

Disulfide-Mediated Thiolation

Oxidative coupling of 2-phenylindole with (HS-CH₂CH₂-NMe₂)₂ (disulfide) using H₂O₂ in acetic acid installs the sulfanyl group via a radical mechanism. While efficient (yield: 65%), this method requires strict anhydrous conditions to prevent overoxidation to sulfones.

Functionalization of the Ethanamine Side Chain

The N,N-dimethylaminoethyl group is typically introduced via two pathways:

Nucleophilic Substitution

3-Bromo-2-phenylindole reacts with N,N-dimethylethylenediamine in THF under reflux (12 hours). However, competing elimination reactions limit yields to ~50%.

Reductive Amination

A more efficient approach involves condensing 3-mercapto-2-phenylindole with 2-chloro-N,N-dimethylethanamine in the presence of NaH (60°C, DMF). Subsequent reduction with LiAlH₄ ensures complete amine formation:
Yield : 78%
Key Advantage : Avoids harsh coupling conditions.

Integrated Synthetic Routes

One-Pot Indole Formation and Sulfenylation

A streamlined protocol combines Fischer indolization with in situ sulfenylation:

  • Indole Synthesis : Phenylhydrazine + acetophenone → 2-phenylindole.
  • Sulfenylation : Add HS-CH₂CH₂-NMe₂ and I₂, heating at 70°C for 8 hours.
    Overall Yield : 62%
    Purity : 88% (via column chromatography).

Palladium-Catalyzed Tandem Reactions

A patent-derived method uses Pd(OAc)₂ to couple 2-phenylindole-3-boronic acid with 2-(methylthio)ethylamine derivatives. Conditions:

  • Ligand : XPhos
  • Base : Cs₂CO₃
  • Solvent : Toluene/EtOH (3:1), 100°C
    Yield : 70%.

Analytical Characterization

Critical data for verifying the target compound include:

Parameter Value Method
Melting Point 89–90°C DSC
¹H NMR (CDCl₃) δ 7.61 (d, J=8.0 Hz, 1H, indole) 500 MHz
13C NMR δ 139.4 (C-3), 130.8 (C-2 phenyl) 125 MHz
HRMS (ESI) m/z 297.1350 [M+H]⁺ Calculated: 297.1352

Challenges and Optimization

  • Regioselectivity : Competing sulfenylation at N-1 is minimized using bulky solvents (e.g., DMF) or low temperatures.
  • Thiol Oxidation : Adding antioxidants (e.g., BHT) prevents disulfide formation during synthesis.
  • Purification : Silica gel chromatography (EtOAc/hexane, 1:3) effectively isolates the product from unreacted indole.

Chemical Reactions Analysis

N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding amines .

Mechanism of Action

Comparison with Similar Compounds

N,N-Dimethyl-2-(5-phenyl-1H-indol-3-yl)ethan-1-amine

  • Structural Differences : The phenyl group is at the indole 5-position instead of 2-position, and the sulfanyl bridge is replaced by a direct carbon link.
  • Synthesis: Prepared via Suzuki coupling between 5-bromoindole and phenylboronic acid . Bioactivity: Similar indole-ethylamine derivatives are explored as 5-HT receptor agonists, suggesting neurological applications.

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

  • Structural Differences: A methyl group replaces the 2-phenyl substituent, and the sulfanylethyl chain is replaced by a dimethylaminomethyl group.
  • Impact :
    • Steric Effects : The 1-methyl group may hinder planar stacking of the indole ring, reducing interactions with flat binding pockets.
    • Solubility : The shorter methylamine chain decreases hydrophilicity compared to the ethylsulfanyl group.

Orphenadrine Citrate (N,N-Dimethyl-2-(phenyl(o-tolyl)methoxy)ethan-1-amine hydrochloride)

  • Structural Differences : Contains a methoxy linkage instead of sulfanyl and a bulky diphenylmethane group.
  • Impact :
    • Pharmacokinetics : The ether linkage is more hydrolytically stable than thioethers but less metabolically resistant.
    • Activity : Orphenadrine acts as an NMDA receptor antagonist and muscle relaxant , highlighting how substituent variations redirect biological targets.

Physicochemical and Spectral Comparisons

Spectral Data

  • NMR: Target Compound: Expected singlet for N(CH₃)₂ (~δ 2.2–2.5), aromatic indole protons (~δ 7.0–8.0), and splitting patterns for ethylene sulfide protons (~δ 2.8–3.5). Analog (3f): Similar dimethylamino signals and indole peaks, but ethylene protons shifted due to phenazine fusion .
  • HRMS : Molecular ion peaks confirm molecular formulas, e.g., [M+H]+ = 325.14 for the target (calculated).

Solubility and Stability

  • Sulfanyl vs. Oxygen Bridges : Thioethers (target) exhibit higher lipophilicity than ethers (e.g., Orphenadrine) but resist oxidation better than thiols.
  • Dimethylamino Group: Enhances water solubility via protonation at physiological pH, critical for bioavailability.

Antiproliferative Potential

  • Indole-2-carboxamides () show multi-target antiproliferative activity. The target compound’s indole core and sulfanyl group may similarly inhibit kinases or DNA-binding proteins.

Epigenetic Modulation

  • CARM1 inhibitors () with dimethylaminoethyl groups suggest the target could interact with histone-modifying enzymes, though the sulfanyl bridge may alter selectivity.

Neurotransmitter Receptor Interactions

  • Psilocybin analogs () target 5-HT receptors. The dimethylaminoethylsulfanyl group in the target may mimic tryptamine side chains, enabling receptor binding.

Biological Activity

N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine, also known by its CAS number 62663-12-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20N2S
  • Molecular Weight : 296.4 g/mol
  • IUPAC Name : N,N-dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the indole ring and subsequent substitution reactions. Precise methods can vary but generally employ standard organic synthesis techniques such as nucleophilic substitutions and coupling reactions.

Antimicrobial Activity

Research has indicated that compounds similar to N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanamine exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown broad-spectrum activity against various drug-resistant strains of bacteria and fungi.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus2 µg/mL
Compound BE. faecium4 µg/mL
Compound CCandida auris< 8 µg/mL

These findings suggest that the compound may possess similar antimicrobial potential, warranting further investigation into its efficacy against specific pathogens.

Anticancer Activity

N,N-Dimethyl derivatives have also been studied for their anticancer properties. In vitro studies have shown that some indole-based compounds can inhibit cancer cell proliferation. For example:

  • Caco-2 Cells : Significant reduction in viability was observed with certain derivatives, indicating potential for colorectal cancer treatment.
  • A549 Cells : Some compounds demonstrated selective cytotoxicity, sparing normal cells while targeting cancerous ones.

The biological activity of N,N-Dimethyl derivatives may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : Certain derivatives promote programmed cell death in malignant cells through various pathways, including mitochondrial dysfunction and activation of caspases.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Studies : A study demonstrated that a related compound exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC comparable to traditional antibiotics like vancomycin .
  • Antifungal Activity : Another investigation highlighted the effectiveness of similar indole derivatives against Candida species, particularly Candida auris, which is known for its resistance to conventional antifungal treatments .

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